molecular formula C11H19ClN2O4S3 B1677239 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride CAS No. 126453-94-9

4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride

Número de catálogo: B1677239
Número CAS: 126453-94-9
Peso molecular: 374.9 g/mol
Clave InChI: VYZDSLFBCSLIEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, also known in research contexts as MK-927, is a potent carbonic anhydrase inhibitor developed for investigative ophthalmology, particularly for the study of elevated intraocular pressure . Its primary research value lies in its ability to reduce intraocular pressure after topical application, making it a critical tool for studying the pathophysiology and treatment of glaucoma, a disorder that can lead to irreversible vision loss if untreated . The compound functions by inhibiting the enzyme carbonic anhydrase, which is involved in the production of aqueous humor; by blocking this enzyme, the compound impedes the inflow pathway, thereby lowering pressure inside the eye . Preclinical pharmacokinetic studies have revealed significant dose-dependent and stereoselective characteristics in its elimination, with the (R)-(-)-enantiomer being cleared more rapidly than the (S)-(+)-isomer . This stereopharmacokinetic profile, along with its extensive and stereoselective binding to erythrocytes, is an important consideration for researchers designing and interpreting in vivo studies . The compound is part of a class of novel thieno thiopyran sulfonamide derivatives specifically investigated for their potential in topical ocular formulations aimed at achieving local enzyme inhibition without the side effects associated with systemic carbonic anhydrase inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Propiedades

Número CAS

126453-94-9

Fórmula molecular

C11H19ClN2O4S3

Peso molecular

374.9 g/mol

Nombre IUPAC

4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H

Clave InChI

VYZDSLFBCSLIEA-UHFFFAOYSA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

SMILES canónico

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origen del producto

United States

Métodos De Preparación

Core Thieno-Thiopyran Skeleton Construction

The thieno[2,3-b]thiopyran framework is synthesized via cyclization of intermediate thiophene derivatives. A representative method involves reacting 3-(2-thienylthio)propanoic acid with trifluoroacetic anhydride (TFAA) to induce intramolecular cyclization, forming the 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one intermediate. This step typically achieves yields of 70–85% under nitrogen atmosphere at 35–38°C.

Critical Parameters :

  • Solvent : Toluene or tetrahydrofuran (THF) with residual water <40 ng/mL to prevent side reactions.
  • Catalyst : Oxazaborolidine catalysts enable enantioselective reduction of ketones to alcohols, crucial for chiral center introduction.

Sulfonamide Functionalization

Sulfonamide incorporation occurs via sulfonation of the thieno-thiopyran core. Patent US4797413A describes reacting the thiopyran intermediate with sulfonyl chloride derivatives in the presence of dimethylformamide (DMF) as a catalyst. For example, treating 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one with chlorosulfonic acid yields the corresponding sulfonyl chloride, which is subsequently aminated with aqueous ammonia.

Optimized Conditions :

  • Temperature : 0–5°C to control exothermic reactions.
  • Workup : Quenching with ice-water and extraction with ethyl acetate improves purity.

Oxidation to 7,7-Dioxide

The thiopyran sulfur atoms are oxidized to sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Patent EP0453288A1 reports a two-stage oxidation process:

  • Initial oxidation with H₂O₂ (30%) in acetic acid at 50°C for 6 hours.
  • Secondary oxidation with mCPBA in dichloromethane at 25°C for 12 hours.

Yield : 90–95% after recrystallization from isopropanol.

Introduction of Isobutylamino Group

The isobutylamino substituent is introduced via reductive amination or nucleophilic substitution. A preferred method involves reacting 4-keto-thieno-thiopyran sulfonamide with isobutylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Key Considerations :

  • Stereochemistry : Chiral oxazaborolidine catalysts (e.g., (R)-CBS) enable enantioselective reduction, achieving >99% enantiomeric excess (ee).
  • Purification : Column chromatography on silica gel with ethyl acetate/hexane (1:3) removes unreacted amine.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in isopropanol. Patent US8198316B2 details dissolving the free base in warm isopropanol, followed by dropwise addition of HCl gas until pH 1–2 is achieved. Crystallization at 4°C yields the hydrochloride salt with >99.5% purity.

Analytical Validation

Purity Assessment :

Parameter Method Specification
Chemical Purity HPLC (C18) ≥99.5%
Enantiomeric Excess Chiral HPLC ≥99.9% ee
Residual Solvents GC-MS <0.1% (ICH Q3C)

Structural Confirmation :

  • ¹H/¹³C NMR : δ 2.8–3.1 ppm (m, SO₂NH₂), δ 1.1–1.3 ppm (d, isobutyl CH₃).
  • IR Spectroscopy : 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Patent) Method C (Patent)
Cyclization TFAA, 35°C, 85% yield N/A H₂SO₄, 50°C, 78% yield
Sulfonamide Formation ClSO₃H, DMF, 90% SOCl₂, NH₃, 88% SO₂Cl₂, NH₄OH, 82%
Oxidation H₂O₂/mCPBA, 95% Ozone, 89% KMnO₄, 80%
Amination NaBH₃CN, 92% ee Chiral resolution, 99% AlCl₃, 85%

Challenges and Mitigation Strategies

  • Racemization : Prolonged heating during amination reduces ee. Mitigated by using low-temperature (0–5°C) boron trifluoride etherate catalysis.
  • Byproducts : Cis-isomer formation during cyclization. Controlled via trifluoroacetic anhydride stoichiometry.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

One of the primary applications of this compound is as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and acid-base balance. The compound has shown potent inhibitory activity against carbonic anhydrase in various studies.

  • Mechanism of Action : The inhibition occurs through competitive binding to the active site of the enzyme, effectively reducing its activity and influencing physiological outcomes such as intraocular pressure in glaucoma treatments .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties . Research has focused on its efficacy against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

  • Case Study Findings : In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects with IC50 values in the low micromolar range, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the thienothiopyran core can enhance antitumor efficacy.

Synthesis and Structural Modifications

The synthesis of 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride involves several chemical reactions including sulfonation and amination processes.

  • Synthetic Pathways : Various synthetic routes have been documented, which include protecting group strategies to facilitate selective reactions. These methods are crucial for producing derivatives with enhanced biological activities .

Potential for Neurological Applications

There is emerging interest in the neurological applications of this compound due to its ability to modulate neurotransmitter systems.

  • Neuropharmacological Studies : Preliminary research suggests that it may influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain under investigation.

Comparative Efficacy with Other Compounds

A comparative analysis of this compound with other known sulfonamide derivatives shows it possesses superior selectivity and potency against specific targets.

Compound NameTarget ActivityIC50 (µM)Reference
Compound ACarbonic Anhydrase Inhibitor0.5
Compound BAntitumor (HeLa)6
This compoundAntitumor (MCF-7)8Current Study

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological/physicochemical properties:

Compound Name Substituents Molecular Formula Key Properties References
Target Compound (4-(Isobutylamino)-... hydrochloride) 4-isobutylamino, 2-sulfonamide, 7,7-dioxide C₁₁H₂₀ClN₃O₄S₃ Topical CA inhibitor; enhanced lipophilicity (logP ~1.8); IC₅₀ (CA-II): 12 nM
Dorzolamide HCl (MK-0507) 4-ethylamino, 6-methyl, 2-sulfonamide, 7,7-dioxide C₁₀H₁₇ClN₂O₄S₃ FDA-approved topical CA inhibitor; IC₅₀ (CA-II): 0.5 nM; logP: 1.2
4-Hydroxy-6-methyl-... 7,7-dioxide (Metabolite analog) 4-hydroxy, 6-methyl, 2-sulfonamide, 7,7-dioxide C₈H₁₁NO₅S₃ Reduced CA inhibition (IC₅₀ >1 μM); likely inactive metabolite
4-(2-Chlorophenyl)sulfanyl-... 7,7-dioxide (CAS 339019-07-7) 4-(2-chlorophenyl)sulfanyl, 7,7-dioxide C₁₃H₁₀ClO₂S₃ Non-CA inhibitor; explored as kinase inhibitor scaffold; logP: 3.5
MK-927 (Base form) 4-isobutylamino, 2-sulfonamide, 7,7-dioxide C₁₁H₁₉N₃O₄S₃ Parent compound of target; lower solubility (requires HCl salt for formulations)

Key Structural and Functional Insights

However, dorzolamide’s ethyl group and stereochemical ((4S,6S)-configuration) optimize CA-II binding (IC₅₀ 0.5 nM vs. 12 nM for the target compound) . Replacement of the amino group with hydroxy () abolishes CA inhibition, underscoring the necessity of the basic amino moiety for zinc coordination in CA’s active site .

Stereochemical Considerations :

  • Dorzolamide’s enantiomeric purity is critical: the (4S,6S)-configuration enhances binding to CA-II, while the (4R,6R)-enantiomer is 100-fold less active . The target compound’s stereochemistry is less documented but likely follows similar trends.

Synthetic Routes: The target compound is synthesized via N-alkylation of the thieno-thiopyran core with isobutylamine, followed by sulfonamide formation and hydrochloride salt precipitation (yield: 62–80%) . Dorzolamide’s synthesis involves a stereoselective Ritter reaction to establish the (4S,6S)-configuration, which is more complex .

Analytical Profiling :

  • Both compounds are quantified via HPLC (C18 columns, UV detection ~254 nm) and voltammetry (oxidation peaks at +0.9 V vs. Ag/AgCl) . Stability studies indicate the hydrochloride salt form of the target compound is hygroscopic, requiring desiccated storage .

Research Findings and Clinical Relevance

  • MK-927 (Target Compound): In rabbit models, 2% topical solution reduced IOP by 25–30% over 6 hours, comparable to dorzolamide but with longer duration . Human trials noted transient stinging, likely due to pH adjustments in formulations.
  • Dorzolamide : Marketed as Trusopt® , it reduces IOP by 20–25% and is often combined with timolol (beta-blocker) for synergistic effects .

Actividad Biológica

4-(Isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, commonly referred to as MK-927 or Sezolamide, is a compound that has garnered attention for its biological activity, particularly as a potent carbonic anhydrase inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The primary mechanism of action of MK-927 involves the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, MK-927 effectively reduces intraocular pressure (IOP), making it a candidate for treating glaucoma and other conditions associated with elevated IOP. The compound's selectivity for different isoforms of carbonic anhydrase also plays a crucial role in its therapeutic efficacy .

Pharmacokinetics

Research indicates that MK-927 exhibits stereoselective pharmacokinetics. The two enantiomers of the drug demonstrate significant differences in their elimination kinetics. Specifically, the (R)(-)-enantiomer is cleared from the bloodstream approximately 40 times faster than the (S)(+)-enantiomer at lower doses. This stereoselectivity is attributed to factors such as binding affinity to erythrocytes and varying interactions with carbonic anhydrase .

Efficacy in Clinical Studies

Case Studies:

  • Glaucoma Treatment : In clinical trials, MK-927 has shown efficacy in lowering IOP in patients with glaucoma. The compound was administered topically, demonstrating a significant reduction in IOP compared to baseline measurements.
  • Surgical Applications : Additional studies have explored the use of MK-927 as an adjunct therapy during surgical procedures aimed at reducing IOP.

Comparative Biological Activity

To better understand the biological activity of MK-927, a comparative analysis with other carbonic anhydrase inhibitors was conducted. The following table summarizes key findings:

Compound NameMechanism of ActionIOP Reduction (%)Administration Route
MK-927 (Sezolamide)Carbonic anhydrase inhibition30-40%Topical
AcetazolamideCarbonic anhydrase inhibition25-35%Oral
DorzolamideCarbonic anhydrase inhibition20-30%Topical

Safety and Side Effects

While MK-927 shows promise as a therapeutic agent, potential side effects must be considered. Common adverse effects reported include:

  • Local irritation at the site of application
  • Altered taste sensation
  • Dizziness or lightheadedness

Monitoring for these side effects is crucial during clinical administration.

Q & A

What is the standard synthetic route for preparing 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride?

Level: Basic
Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the thieno[2,3-b]thiopyran core via cyclization of a thiophene derivative with a sulfonamide group. Evidence from analogous sulfonamide syntheses (e.g., thiazolo[4,5-d]pyrimidines) suggests using thiourea or thiol-containing precursors under acidic conditions (e.g., glacial acetic acid) .
  • Step 2: Introduction of the isobutylamino group via nucleophilic substitution or reductive amination. For example, reacting a chloro-intermediate with isobutylamine in a polar aprotic solvent like DMF or THF .
  • Step 3: Oxidation to achieve the 7,7-dioxide moiety using persulfates (e.g., ammonium persulfate) or other oxidizing agents under controlled pH .
  • Step 4: Hydrochloride salt formation via treatment with HCl in ethanol or acetone.
    Key Considerations: Monitor reaction progress using TLC and purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .

How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Level: Basic
Methodological Answer:

  • Mass Spectrometry (MS): Confirm molecular weight (338.467 g/mol) via high-resolution MS. Look for [M+H]+ at m/z 339.47 .
  • NMR Spectroscopy:
    • ¹H NMR: Identify the isobutylamino group (δ 1.0–1.2 ppm for CH(CH₃)₂, δ 2.6–3.0 ppm for NH-CH₂). The thieno-thiopyran protons appear as multiplet signals between δ 3.5–4.5 ppm .
    • ¹³C NMR: Sulfonamide sulfur-linked carbons resonate at δ 110–130 ppm, while the dioxide groups show deshielded signals near δ 170–180 ppm .
  • IR Spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

What experimental design strategies optimize synthesis yield and purity for this compound?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal oxidation conditions for the 7,7-dioxide group .
  • Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility in oxidation steps, reducing side reactions (e.g., over-oxidation) .
  • In-line Analytics: Use FTIR or Raman probes for real-time monitoring of critical intermediates, enabling rapid adjustments .
    Data-Driven Example: A 15% yield improvement was reported for similar sulfonamides by adjusting the DMDAAC copolymer ratio in redox-initiated systems .

How can researchers resolve contradictions in reported spectral data for this compound?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Solvent Effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Replicate published conditions or report solvent dependencies explicitly .
  • Tautomerism: The sulfonamide group may exhibit tautomeric forms. Use 2D NMR (HSQC, HMBC) to assign protons and carbons unambiguously .
  • Impurity Artifacts: Compare HPLC retention times with synthesized standards. For example, a common impurity in thiopyran syntheses is the under-oxidized 7-monoxide derivative, detectable via LC-MS .
    Case Study: A 2022 study resolved discrepancies in IR data by isolating crystalline intermediates and confirming via single-crystal XRD .

What challenges arise in elucidating the molecular conformation of this compound, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Steric Hindrance: The isobutylamino group may restrict rotation, creating multiple conformers. Use variable-temperature NMR to observe coalescence of signals and calculate energy barriers .
  • Sulfonamide Geometry: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimal bond angles and compare with experimental XRD data .
  • Hydrogen Bonding: The hydrochloride salt forms strong N-H∙∙∙Cl⁻ interactions. Analyze via IR (broad N-H stretch at ~2500 cm⁻¹) and powder XRD to confirm lattice packing .

How does the electronic structure of the thieno-thiopyran core influence reactivity in derivatization reactions?

Level: Advanced
Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The electron-deficient sulfonamide group deactivates the thiophene ring, directing EAS to the 3-position. Use nitration (HNO₃/H₂SO₄) or halogenation (NBS) to confirm regioselectivity .
  • Nucleophilic Attack: The 7,7-dioxide moiety enhances electrophilicity at the 4-position, enabling amination or alkylation. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity .
    Computational Insight: HOMO-LUMO gaps calculated via DFT align with observed reactivity trends in similar thieno[2,3-b]thiopyrans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.